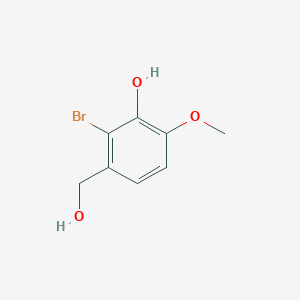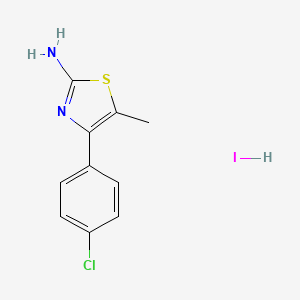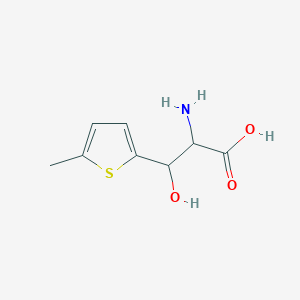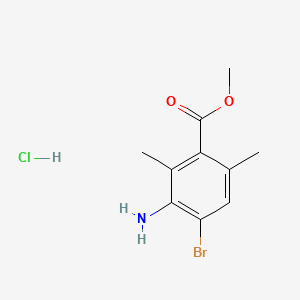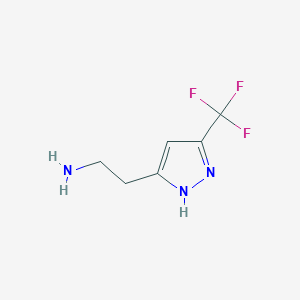
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one: is an organic compound with the molecular formula C6H7ClF2O . It is characterized by the presence of a chloro group, a difluorocyclobutyl ring, and an ethanone moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one typically involves the reaction of 3,3-difluorocyclobutanone with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under controlled conditions to introduce the chloro group into the molecule. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are critical in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-chloro-1-(3,3-difluorocyclobutyl)ethanol.
Oxidation: Formation of 2-chloro-1-(3,3-difluorocyclobutyl)ethanoic acid.
Applications De Recherche Scientifique
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of potential therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and difluorocyclobutyl groups can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(3,3-difluorocyclobutyl)ethanol: A reduced form of the compound with an alcohol group instead of a carbonyl group.
2-Chloro-1-(3,3-difluorocyclobutyl)ethanoic acid: An oxidized form with a carboxylic acid group.
1-(3,3-Difluorocyclobutyl)ethanone: Lacks the chloro group, providing a basis for comparison of reactivity and properties.
Uniqueness
2-Chloro-1-(3,3-difluorocyclobutyl)ethan-1-one is unique due to the combination of its chloro and difluorocyclobutyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications, offering versatility in chemical transformations and potential biological activities.
Propriétés
Formule moléculaire |
C6H7ClF2O |
|---|---|
Poids moléculaire |
168.57 g/mol |
Nom IUPAC |
2-chloro-1-(3,3-difluorocyclobutyl)ethanone |
InChI |
InChI=1S/C6H7ClF2O/c7-3-5(10)4-1-6(8,9)2-4/h4H,1-3H2 |
Clé InChI |
SMUJXPUTGDHCLH-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(F)F)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


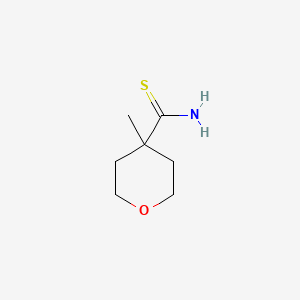


![Azetidine,3-[2-(trifluoromethoxy)phenoxy]-](/img/structure/B13596297.png)
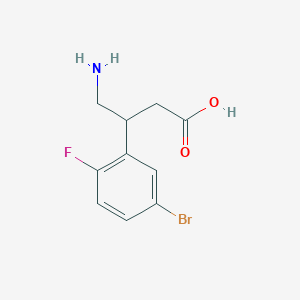
![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)
